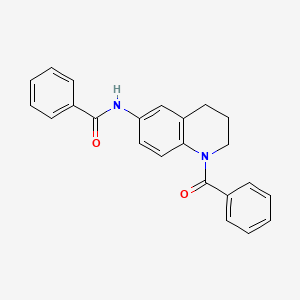

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

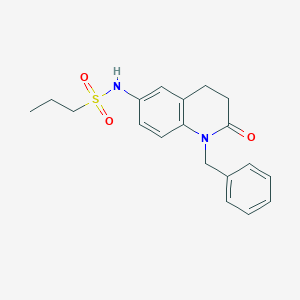

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound. It belongs to the class of organic compounds known as hydroquinolines . The CAS Number for this compound is 371133-44-7.

Molecular Structure Analysis

The molecular formula of this compound is C23H20N2O2. The InChI code for this compound is 1S/C18H16ClNO2/c19-12-17(21)15-8-9-16-14(11-15)7-4-10-20(16)18(22)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 356.425. The compound is a powder .Scientific Research Applications

Synthesis and Pharmacological Applications

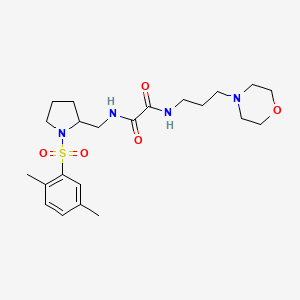

Synthesis Routes and Derivatives : The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and its derivatives has been a focus in chemical research. This compound is part of a broader family of benzamides and tetrahydroquinolines, which are explored for various synthetic pathways and applications. For instance, Cuevas, Patil, and Snieckus (1989) studied α′,α′-disilylated tertiary benzamides, which are related to N-benzoyl enamines, isoquinolines, and dibenzazocines, suggesting versatile synthetic applications of these compounds (Cuevas, Patil, & Snieckus, 1989).

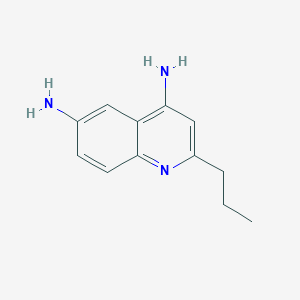

Anticancer Potential : Derivatives of 1,2,3,4-tetrahydroquinoline, a structural component of this compound, have been investigated for their anticancer properties. Redda, Gangapuram, and Ardley (2010) synthesized substituted tetrahydroisoquinolines, demonstrating significant cytotoxic activities against various cancer cell lines, indicating the potential of these derivatives in cancer therapy (Redda, Gangapuram, & Ardley, 2010).

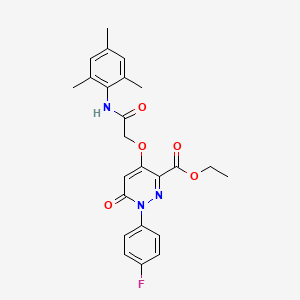

Potential Antipsychotic Agents : Heterocyclic carboxamides, including those derived from tetrahydroquinoline, have been evaluated as potential antipsychotic agents. Norman et al. (1996) synthesized and assessed these compounds, showing that some derivatives exhibited potent in vivo activities, comparable to existing antipsychotic compounds (Norman, Navas, Thompson, & Rigdon, 1996).

Nucleophilic Addition Applications : The study of nucleophilic addition of amide anions to nitroquinolinium salts, closely related to the chemical structure of this compound, has been conducted. This research, led by Avakyan et al. (2019), highlights the synthesis of stable adducts and their potential in creating new chemical entities (Avakyan et al., 2019).

Genetic Control Applications : Smith et al. (2003) investigated cis-1-benzoyl-1,2,3,4-tetrahydroquinoline ligands for controlling gene expression in ecdysone responsive systems. This research points to the utility of such compounds in molecular biology and genetic studies (Smith, Cavanaugh, Friz, Thompson, Saggers, Michelotti, García, & Tice, 2003).

Exploration of Amide Reactions : The reaction of amide anions with quinolinium salts, including those related to this compound, has been studied for the synthesis of various chemical compounds. This research expands the understanding of amide chemistry and its applications in creating new substances (Mikhailovskii, Yusov, & Gashkova, 2015).

Antibacterial and Analgesic Research : Investigations into the antibacterial, anthelmintic, analgesic, and anti-inflammatory properties of quinazolinone derivatives, related to the chemical structure of this compound, have been carried out, suggesting potential medical applications of these compounds (Debnath & Manjunath, 2011).

Safety and Hazards

The safety information for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c26-22(17-8-3-1-4-9-17)24-20-13-14-21-19(16-20)12-7-15-25(21)23(27)18-10-5-2-6-11-18/h1-6,8-11,13-14,16H,7,12,15H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLNCKCQOBKVKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2399768.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2399769.png)

![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2399779.png)

![Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2399781.png)

![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2399783.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)pyrazin-2(1H)-one](/img/structure/B2399789.png)

![2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2399790.png)